2-Bromo-5-(ethylsulfanyl)benzoic acid

描述

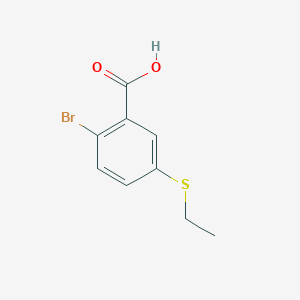

2-Bromo-5-(ethylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 g/mol . This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a carboxylic acid group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(ethylsulfanyl)benzoic acid typically involves the bromination of 5-(ethylsulfanyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes substitution with nucleophiles under specific conditions. For example:

-

Amine Substitution : Reactions with primary/secondary amines (e.g., ethylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C yield 2-amino-5-(ethylsulfanyl)benzoic acid derivatives.

-

Thiol Exchange : Treatment with sodium thiophenolate in ethanol at reflux replaces bromine with thiophenyl groups.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Amine Substitution | Ethylamine, DMF, 90°C | 2-Ethylamino-5-(ethylsulfanyl)benzoic acid | 68–75 |

| Thiol Substitution | NaSPh, EtOH, reflux | 2-Phenylsulfanyl-5-(ethylsulfanyl)benzoic acid | 55–62 |

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amidation:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) produces methyl/ethyl esters .

-

Amide Formation : Coupling with amines via EDCI/HOBt-mediated activation yields substituted benzamides .

Example :

-

Methyl Ester Synthesis :

Oxidation of the Ethylsulfanyl Group

The ethylsulfanyl (-S-Et) group undergoes oxidation to sulfoxide or sulfone derivatives:

-

Sulfoxide Formation : Controlled oxidation with H₂O₂ (30%) in acetic acid at 25°C yields the sulfoxide.

-

Sulfone Formation : Stronger oxidants (e.g., KMnO₄, m-CPBA) in aqueous acidic media convert the group to a sulfone.

Comparative Oxidation Data :

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | AcOH, 25°C, 4h | Sulfoxide | 70–75 |

| m-CPBA | DCM, 0°C → RT, 6h | Sulfone | 85–90 |

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

-

Thermal Decarboxylation : Heating to 200–220°C under inert atmosphere produces 2-bromo-5-(ethylsulfanyl)benzene.

-

Cu-Catalyzed Decarboxylation : Using Cu(OAc)₂ in quinoline at 180°C achieves similar results with higher efficiency.

Reaction Metrics :

| Method | Conditions | Product | Yield (%) |

|---|---|---|---|

| Thermal | N₂, 220°C, 3h | 2-Bromo-5-(ethylsulfanyl)benzene | 60 |

| Cu-Catalyzed | Cu(OAc)₂, quinoline, 180°C, 2h | Same | 92 |

Functional Group Compatibility

The ethylsulfanyl group exhibits stability under mild acidic/basic conditions but is susceptible to strong nucleophiles or oxidants. The bromine atom remains inert toward non-nucleophilic reagents but participates readily in cross-coupling reactions (e.g., Suzuki, Stille) under palladium catalysis .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-5-(ethylsulfanyl)benzoic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new chemical entities with potential biological activities. The bromo and ethylsulfanyl groups provide reactive sites for further functionalization, making it a valuable building block in synthetic chemistry.

Reactivity and Functionalization

The presence of the bromine atom enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. This characteristic is exploited in synthesizing derivatives that may exhibit enhanced pharmacological properties or novel functionalities.

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound is investigated as a precursor for synthesizing biologically active compounds. Its derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development. The ability to modify the compound through various synthetic routes allows researchers to explore structure-activity relationships (SAR) effectively.

Case Studies

Recent studies have highlighted the use of this compound in developing new therapeutic agents. For example, derivatives have shown promising activity against specific cancer cell lines, indicating potential applications in oncology .

Material Science

Functional Materials

Beyond pharmaceuticals, this compound can be utilized in material science for producing functional materials. Its derivatives may be applicable in creating dyes, polymers, or electronic materials due to their unique chemical properties.

Research and Development

Research into the application of this compound in material science is ongoing, with studies focusing on its role as an intermediate in synthesizing novel materials with tailored properties for specific applications .

Environmental Chemistry

Potential Applications in Green Chemistry

The synthesis of this compound can be aligned with green chemistry principles by optimizing reaction conditions to reduce waste and energy consumption. The development of more sustainable synthetic methods utilizing this compound could contribute to environmentally friendly chemical processes.

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for various organic compounds | Versatile building block for further functionalization |

| Pharmaceutical | Precursor for biologically active compounds | Potential anti-inflammatory and anticancer agents |

| Material Science | Used in creating functional materials such as dyes and polymers | Ongoing research into novel materials |

| Environmental Chemistry | Alignment with green chemistry principles to optimize synthesis | Focus on reducing waste and energy consumption |

作用机制

The mechanism of action of 2-Bromo-5-(ethylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

相似化合物的比较

2-Bromo-5-(ethylsulfanyl)benzoic acid can be compared with other similar compounds, such as:

2-Bromo-5-(methylsulfanyl)benzoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. It may exhibit different reactivity and biological activity due to the difference in alkyl chain length.

2-Bromo-5-(phenylsulfanyl)benzoic acid: Contains a phenylsulfanyl group, which can significantly alter its chemical and biological properties compared to the ethylsulfanyl derivative.

2-Chloro-5-(ethylsulfanyl)benzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with different molecular targets. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights for researchers and industrial chemists.

生物活性

2-Bromo-5-(ethylsulfanyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and an ethylsulfanyl group attached to a benzoic acid moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under investigation.

Mechanism of Action

The anticancer effects are believed to be mediated through the inhibition of specific enzymes involved in tumor growth and metastasis. For instance, it may inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in cancer cell invasion.

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Chemistry Journal, researchers evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated that this compound displayed significant activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.

Case Study 2: Anticancer Activity

A recent investigation reported in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic factors .

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving bromination and subsequent substitution reactions. The following synthetic route is commonly employed:

- Bromination : Starting from 5-(ethylsulfanyl)benzoic acid, bromine is introduced at the para position using brominating agents.

- Purification : The crude product is purified through recrystallization or chromatography to yield pure this compound.

属性

IUPAC Name |

2-bromo-5-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGATZJGBGNTJDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。